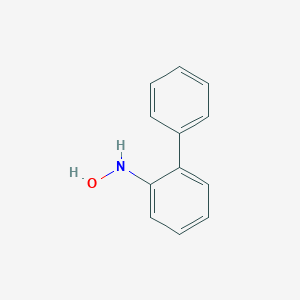
N-(2-phenylphenyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylphenyl)hydroxylamine: is an organic compound that belongs to the class of aromatic amines It is a derivative of 2-aminobiphenyl, where a hydroxy group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.
Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.
Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 2-aminobiphenyl.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 2-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives.
科学的研究の応用
Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .
Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .
Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .
作用機序
N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .
類似化合物との比較
N-Hydroxy-4-aminobiphenyl: This compound is a potent direct mutagen and is more extensively studied for its carcinogenic properties.
N-Hydroxy-3-aminobiphenyl: This compound is less mutagenic compared to N-(2-phenylphenyl)hydroxylamine.
Uniqueness: this compound is unique due to its specific mutagenic properties and its role in the study of chemical carcinogenesis. Unlike its 4-isomer, it is less potent but still significant in understanding the mechanisms of DNA damage and repair .
特性
CAS番号 |
16169-17-8 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChIキー |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Key on ui other cas no. |
16169-17-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















